molecular formula C5H7ClF2N2 B13901388 3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride

3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride

Cat. No.: B13901388
M. Wt: 168.57 g/mol
InChI Key: YBRDPDZUOOUCDG-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C5H7ClF2N2

Molecular Weight

168.57 g/mol

IUPAC Name

3-(difluoromethyl)azetidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C5H6F2N2.ClH/c6-4(7)5(1-8)2-9-3-5;/h4,9H,2-3H2;1H

InChI Key

YBRDPDZUOOUCDG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C#N)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(Difluoromethyl)azetidine-3-carbonitrile; hydrochloride typically follows a sequence involving:

  • Construction of the azetidine ring with appropriate substitution.
  • Introduction of the difluoromethyl group at the 3-position.
  • Installation of the nitrile functional group.
  • Conversion to the hydrochloride salt for stability and isolation.

These steps are often conducted under controlled conditions using inert solvents, bases, and sometimes catalytic hydrogenation or halide exchange reactions.

Key Reaction Steps and Conditions

Formation of Azetidine Core
  • The azetidine ring is commonly synthesized from α-halo α-amino ketones or related intermediates.
  • Reaction with mild bases such as sodium bicarbonate in polar aprotic solvents like dimethylformamide (DMF) under nitrogen atmosphere prevents oxidation and facilitates cyclization.
  • Stirring times range from 30 minutes to several hours at ambient temperature or mildly elevated temperatures (up to 60°C).
  • Water is added dropwise to the reaction mixture to aid solubilization and drive the reaction to completion.
  • The crude azetidine product is extracted with organic solvents (e.g., ether), washed, and purified by acid-base extraction to yield the amine or its salt form.
Introduction of Difluoromethyl Group
  • Difluoromethylation can be achieved via nucleophilic substitution or electrophilic addition on suitable precursors.
  • The presence of protecting groups such as N-t-butyl or O-trimethylsilyl may be used to control regioselectivity and prevent side reactions.
  • Reactions are carried out in inert solvents like methylene chloride or tetrahydrofuran (THF) at temperatures between 0°C and reflux.
  • Bases such as triethylamine or sodium hydrogen carbonate are used to neutralize acids formed during the reaction.
Installation of the Carbonitrile Group
  • The nitrile function is introduced by cyanation reactions, often involving substitution of a leaving group (e.g., mesylate) with cyanide sources.
  • Reaction conditions include heating to 55-60°C for 12 hours in solvents such as methylene chloride or alcohols.
  • Post-reaction workup involves extraction with organic solvents, drying over magnesium sulfate or sodium sulfate, and evaporation under reduced pressure.
Formation of Hydrochloride Salt
  • The free base azetidine derivative is converted to its hydrochloride salt by bubbling hydrogen chloride gas through a stirred suspension of the compound in ethanol at 0°C.
  • The suspension is then heated to reflux for 12 hours to ensure complete salt formation.
  • After cooling, the precipitated hydrochloride salt is collected by filtration and washed with methyl tert-butyl ether to yield a pure, crystalline product.

Representative Experimental Procedure Summary

Step Reagents & Conditions Outcome & Notes
1. Cyclization α-halo α-amino ketone + NaHCO₃ in DMF, N₂ atmosphere, ambient temp, 2-5 hrs Formation of azetidine ring; prevents oxidation
2. Difluoromethylation N-t-butyl-O-trimethylsilylazetidine + difluoromethyl source, CH₂Cl₂, 0-60°C, 12 hrs Introduction of difluoromethyl group
3. Cyanation Mesylate intermediate + NaCN or equivalent, CH₂Cl₂, 55-60°C, 12 hrs Installation of nitrile group
4. Salt formation Bubbling HCl gas in ethanol, 0°C, then reflux 12 hrs Formation of hydrochloride salt, purified by filtration

Detailed Research Findings and Notes

  • The use of N-t-butyl-O-trimethylsilylazetidine as a protected intermediate allows selective functionalization and facilitates purification steps.
  • Reaction monitoring by NMR and chromatographic techniques is essential to ensure completion and purity, especially during hydrogenation or substitution steps.
  • Hydrogenation under elevated pressure (40-60 psi) and temperature (up to 60°C) with palladium hydroxide on carbon catalyst is used in some synthetic routes for reduction steps, followed by filtration and washing.
  • The hydrochloride salt form improves the compound's stability, handling, and crystallinity, which is crucial for pharmaceutical applications.
  • Mild bases such as sodium bicarbonate are preferred over stronger bases to avoid decomposition of sensitive azetidine intermediates.
  • Solvent choices such as methanol, ethanol, tetrahydrofuran, and dichloromethane are critical to optimize solubility and reaction rates.
  • Purification often involves silica gel chromatography with eluents like ethyl acetate and hexanes, followed by recrystallization from suitable solvents.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Purpose/Effect
Solvents DMF, CH₂Cl₂, THF, EtOH, MeOH Solubility, reaction medium
Temperature 0°C to reflux (~60°C) Reaction rate control
Bases NaHCO₃, NaOH, triethylamine Neutralization, cyclization promotion
Reaction Time 1–12 hours Completion of substitution/cyclization
Pressure (if hydrogenation) 40–60 psi Catalytic reduction
Purification Silica gel chromatography, recrystallization Product isolation and purity
Salt formation HCl gas bubbling, reflux 12 hours Stable hydrochloride salt formation

Chemical Reactions Analysis

3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl azetidine derivatives, while substitution reactions can produce a variety of substituted azetidine compounds.

Scientific Research Applications

3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Azetidine-3-carbonitrile hydrochloride (1:1)
  • CAS No.: 345954-83-8
  • Molecular Formula : C₄H₇ClN₂
  • Molar Mass : 118.56 g/mol
  • Physical Properties :
    • Boiling Point: 227.7°C (760 mmHg)
    • Melting Point: 91.5°C
    • Vapor Pressure: 0.0624 mmHg at 25°C .

Structural Features :
The compound contains a four-membered azetidine ring substituted with a difluoromethyl group at the 3-position and a nitrile group. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical synthesis .

Structural Analogues of Azetidine Hydrochlorides

The following table compares key azetidine derivatives with structural or functional similarities:

Compound Name CAS No. Molecular Formula Key Substituents Similarity Score Applications/Notes
3-(Difluoromethyl)azetidine-3-carbonitrile hydrochloride 345954-83-8 C₄H₇ClN₂ Difluoromethyl, nitrile N/A Intermediate in drug synthesis (e.g., BCL6 inhibitors)
3,3-Difluoroazetidine hydrochloride 288315-03-7 C₃H₆ClF₂N Two fluorine atoms at 3-position 0.81 Bioactive scaffold for kinase inhibitors
3-Fluoroazetidine hydrochloride 617718-46-4 C₃H₇ClFN Single fluorine at 3-position 0.81 Used in fluorinated drug candidates
3-Methylazetidine hydrochloride 935669-28-6 C₄H₁₀ClN Methyl group at 3-position 0.55 Simplifies metabolic stability studies
3-(Trifluoromethyl)azetidine hydrochloride 1221272-90-7 C₄H₇ClF₃N Trifluoromethyl group N/A High lipophilicity for CNS-targeting drugs

Key Observations :

  • Fluorine Substitution: The presence of fluorine (difluoromethyl or trifluoromethyl) enhances metabolic stability and bioavailability compared to non-fluorinated analogs like 3-methylazetidine .
  • Nitrile Group : The nitrile in the target compound acts as a bioisostere for carboxylic acids, improving binding affinity in enzyme inhibitors (e.g., BCL6) without the ionization penalty .
  • Ring Size : Azetidines (4-membered) exhibit higher ring strain than morpholines (6-membered), influencing reactivity and conformational flexibility .

Functional Group Comparisons

Nitrile vs. Carboxylic Acid :
  • Azetidine-3-carbonitrile hydrochloride (Target): Nitrile groups improve membrane permeability and resist hydrolysis compared to azetidine-3-carboxylic acid derivatives (e.g., L-Azetidine-2-carboxylic acid, CAS 2133-34-8) .
  • Azetidine-3-carboxylic acid hydrochloride : Polar and ionizable, limiting blood-brain barrier penetration but useful in peptide mimetics .
Fluorinated vs. Non-Fluorinated :
  • 3,3-Difluoroazetidine hydrochloride : The geminal difluoro substitution increases electronegativity and reduces basicity of the azetidine nitrogen, enhancing selectivity in receptor binding .
  • 3-Methylazetidine hydrochloride : Lacks fluorine, leading to faster metabolic clearance in vivo .

Biological Activity

3-(Difluoromethyl)azetidine-3-carbonitrile; hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including the difluoromethyl group and azetidine ring, suggest diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Structural Characteristics

The compound's structure can be described as follows:

  • Azetidine Ring : A four-membered saturated heterocyclic structure that contributes to the compound's rigidity and potential interactions with biological targets.
  • Difluoromethyl Group : This moiety enhances lipophilicity and may influence the compound's pharmacokinetic properties.
  • Nitrile Functionality : The nitrile group can participate in various biochemical interactions, acting as a reactive site for binding to proteins.

The biological activity of 3-(difluoromethyl)azetidine-3-carbonitrile; hydrochloride is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, the nitrile group can form covalent bonds with nucleophilic residues in enzyme active sites.
  • Receptor Modulation : The azetidine ring may facilitate binding to receptor sites, modulating their activity and influencing downstream signaling pathways.

Table 1: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReferences
Enzyme InhibitionCovalent binding to active sites
Receptor ModulationBinding to receptor sites, altering signaling pathways
Anticancer PotentialInduction of apoptosis in cancer cell lines
Antiviral PropertiesInhibition of viral replication

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the effects of various azetidine derivatives on cancer cell lines. The results indicated that compounds similar to 3-(difluoromethyl)azetidine-3-carbonitrile; hydrochloride exhibited significant antiproliferative effects against breast cancer cells (MCF-7) at nanomolar concentrations, suggesting potential for development as anticancer agents .
  • Antiviral Properties :
    • Research has highlighted the antiviral potential of azetidine derivatives. Compounds containing a difluoromethyl group have shown promise in inhibiting viral replication, indicating that 3-(difluoromethyl)azetidine-3-carbonitrile; hydrochloride could be explored further for antiviral applications .
  • Enzyme Interaction Studies :
    • Investigations into enzyme interactions have revealed that the compound can inhibit specific metabolic enzymes, which may lead to altered metabolic profiles in treated organisms. This aspect is crucial for understanding its pharmacological effects .

Q & A

Q. Validation Methods :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and absence of byproducts. For example, the ¹⁹F NMR should show a doublet for the -CF₂H group (~-100 to -120 ppm, J ~ 50-60 Hz) .
  • HPLC-MS : To assess purity (>97% as per azetidine derivatives in ) and molecular ion consistency .
  • X-ray Crystallography : For absolute stereochemical confirmation, if crystalline .

How do the difluoromethyl and nitrile groups influence the compound's stability and solubility in common solvents?

Basic Research Question
Stability :

  • The difluoromethyl group enhances metabolic stability but introduces sensitivity to moisture. Store under inert gas (N₂/Ar) at -20°C, as hydrochloride salts of azetidines are hygroscopic .
  • Avoid strong acids/bases to prevent decomposition of the nitrile group.

Q. Solubility :

  • Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrochloride salt. Limited solubility in water (<1 mg/mL, extrapolated from similar azetidines in ).
  • For biological assays, use DMSO stocks (≤10% v/v) to minimize solvent interference .

What mechanistic roles do the difluoromethyl and nitrile moieties play in modulating biological activity or chemical reactivity?

Advanced Research Question

  • Difluoromethyl Group :
    • Electron-Withdrawing Effect : Lowers pKa of adjacent amines, enhancing membrane permeability (logP reduction by ~0.5–1.0 units) .
    • Metabolic Resistance : Fluorine’s inductive effect reduces oxidative metabolism, as shown in fluorinated drug analogs .
  • Nitrile Group :
    • Bioisostere : Mimics carboxylic acids or carbonyls in target binding (e.g., protease inhibitors).
    • Click Chemistry : Enables CuAAC reactions with azides for bioconjugation or probe synthesis .

Q. Experimental Design :

  • Compare IC₅₀ values of nitrile vs. carboxylate analogs in enzyme assays.
  • Use ¹⁹F NMR to monitor metabolic stability in hepatocyte incubations .

What strategies mitigate challenges in handling reactive intermediates during scale-up synthesis?

Advanced Research Question

  • Intermediate Instability :
    • 3-Azetidinone Precursors : Protect with Boc groups to prevent ring-opening during fluorination .
    • Low-Temperature Reactions : Perform fluorination at -78°C to suppress side reactions (e.g., elimination) .
  • Workup Optimization :
    • Use aqueous quenches with NaHCO₃ to neutralize excess HCl.
    • Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from EtOAc/hexane .

Q. Safety :

  • Conduct hazard assessments for nitrile byproducts (e.g., HCN release) using FTIR gas analysis .

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